molecular formula C7H14N2O2 B14140965 Methyl 3-amino-4-methylpyrrolidine-3-carboxylate CAS No. 738560-13-9

Methyl 3-amino-4-methylpyrrolidine-3-carboxylate

Cat. No.: B14140965
CAS No.: 738560-13-9
M. Wt: 158.20 g/mol
InChI Key: NXVFTKDIKUQKCP-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methylpyrrolidine-3-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolidine family, which is known for its diverse biological and medicinal importance. This compound is characterized by a five-membered ring structure with an amino group and a methyl group attached to it. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methylpyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl acetoacetate and cyanoacetamide, the compound can be synthesized through a series of condensation and cyclization reactions . The reaction conditions typically involve the use of catalysts such as POCl3 and PCl5, followed by reduction with catalysts like Rh/C or SnCl4/HCl .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-amino-4-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A basic structure similar to Methyl 3-amino-4-methylpyrrolidine-3-carboxylate but without the carboxylate and amino groups.

    Pyrrole: Another nitrogen-containing heterocycle with a different ring structure.

    Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxylate groups allows for diverse interactions and applications in various fields.

Properties

CAS No.

738560-13-9

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 3-amino-4-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-5-3-9-4-7(5,8)6(10)11-2/h5,9H,3-4,8H2,1-2H3

InChI Key

NXVFTKDIKUQKCP-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1(C(=O)OC)N

Origin of Product

United States

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